

# An In-depth Technical Guide to the Spectroscopic Data of 3-Phenylpropionitrile

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## Compound of Interest

Compound Name: **3-Phenylpropionitrile**

Cat. No.: **B121915**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-phenylpropionitrile** (also known as benzenepropanenitrile), a key intermediate in various chemical syntheses. The information presented here is essential for the unambiguous identification, characterization, and quality control of this compound in research and drug development settings.

## Spectroscopic Data Summary

The following sections and tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **3-phenylpropionitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.35 - 7.20	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
2.93	Triplet	2H	-CH <sub>2</sub> - (adjacent to phenyl)
2.58	Triplet	2H	-CH <sub>2</sub> - (adjacent to CN)

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

<sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopic Data[1]

Chemical Shift ( $\delta$ , ppm)	Assignment
138.9	Aromatic C (quaternary)
128.8	Aromatic CH
128.4	Aromatic CH
127.1	Aromatic CH
119.3	Nitrile Carbon (-C≡N)
32.0	-CH <sub>2</sub> - (adjacent to phenyl)
19.4	-CH <sub>2</sub> - (adjacent to CN)

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of **3-phenylpropionitrile** is characterized by the following key absorption bands.

Infrared (IR) Spectroscopic Data[2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2930	Medium	Aliphatic C-H stretch
~2245	Strong, Sharp	Nitrile (-C≡N) stretch[3]
~1600, ~1495, ~1450	Medium to Strong	Aromatic C=C ring stretch
~745, ~700	Strong	C-H out-of-plane bend (monosubstituted benzene)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry (MS) Data[4]

m/z	Relative Intensity (%)	Assignment
131	High	[M] <sup>+</sup> (Molecular Ion)
104	Moderate	[M - HCN] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like **3-phenylpropionitrile**.

## NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **3-phenylpropionitrile** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts to 0 ppm.[5] Ensure the sample is homogeneous by gently inverting the capped tube several times.[5]

- **Instrument Setup:** The experiments can be performed on a standard NMR spectrometer, such as a 400 MHz instrument.[5] The instrument's probe should be tuned and the magnetic field shimmed to achieve optimal homogeneity.[5]
- **$^1\text{H}$  NMR Acquisition:** Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a one-dimensional carbon spectrum with proton decoupling.[5] Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans is typically required.[5] A spectral width of around 220 ppm and a relaxation delay of 2-5 seconds are common parameters.[5]
- **Data Processing:** The acquired free induction decays (FIDs) are subjected to Fourier transformation.[5] The resulting spectra are then phased and baseline corrected. The chemical shift axis is calibrated using the TMS signal at 0 ppm.[5]

## IR Spectroscopy (ATR-FTIR)

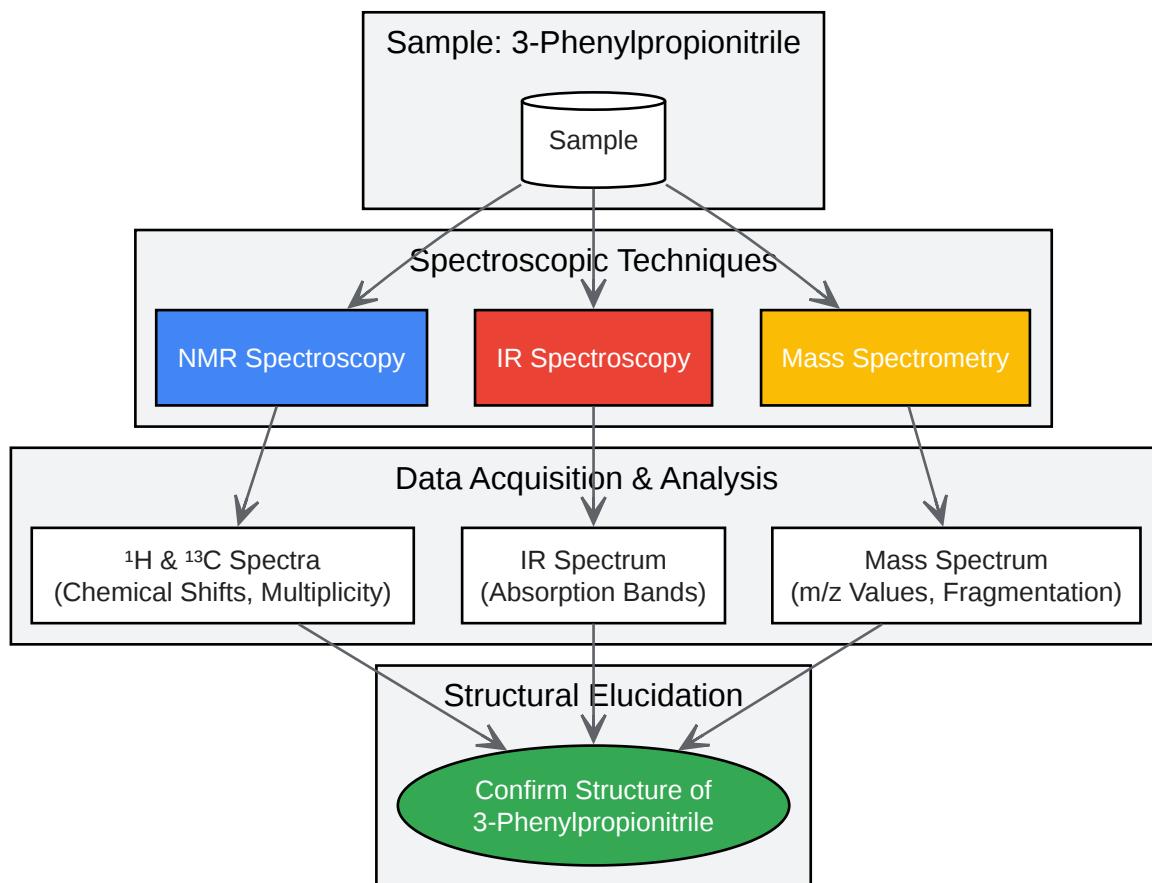
- **Background Spectrum:** Before analyzing the sample, a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is recorded.[6] The crystal should be cleaned with a suitable solvent like isopropanol and dried.[6]
- **Sample Application:** A small drop of **3-phenylpropionitrile** is placed directly onto the ATR crystal.
- **Spectrum Acquisition:** The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Processing:** The final spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (GC-MS)

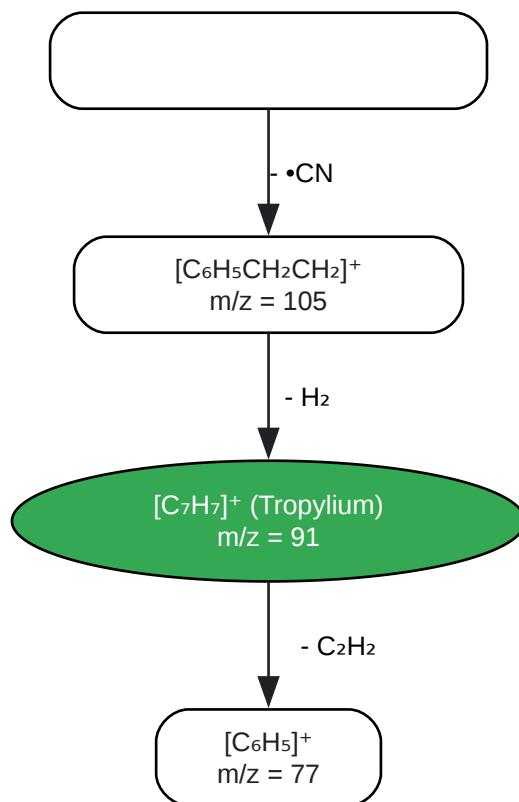
- Sample Preparation: Prepare a dilute solution of **3-phenylpropionitrile** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography (GC): Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer.
  - Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.[\[5\]](#)
  - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
  - Detection: The abundance of each ion is measured by a detector.
- Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to **3-phenylpropionitrile**. The mass spectrum for this peak can then be analyzed to identify the molecular ion and characteristic fragment ions.[\[5\]](#)

## Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for **3-phenylpropionitrile**.

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Caption: Workflow for Spectroscopic Analysis of **3-Phenylpropionitrile**.



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Caption: Plausible Mass Spectrometry Fragmentation of **3-Phenylpropionitrile**.

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